molecular formula C11H11NO3 B150265 [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid CAS No. 138423-99-1

[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid

Cat. No.: B150265
CAS No.: 138423-99-1
M. Wt: 205.21 g/mol
InChI Key: AMSYOAKLJWWMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a hydroxymethyl group and an acetic acid side chain, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base. The acetic acid side chain can be added through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group provides additional sites for chemical modification, while the acetic acid side chain enhances its solubility and bioavailability .

Properties

IUPAC Name

2-[3-(hydroxymethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,13H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSYOAKLJWWMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568029
Record name [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138423-99-1
Record name [3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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